molecular formula C20H21NO5S B3473139 methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B3473139
M. Wt: 387.5 g/mol
InChI Key: SUUQJZFGGIVKCI-CSKARUKUSA-N
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Description

Methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (molecular formula: C₂₁H₂₃NO₅S; monoisotopic mass: 401.129694) is a cyclopenta[b]thiophene derivative featuring a methyl ester group at position 3, an (E)-configured α,β-unsaturated enoyl substituent at position 2, and a 3,4-dimethoxyphenyl moiety ().

Properties

IUPAC Name

methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-24-14-9-7-12(11-15(14)25-2)8-10-17(22)21-19-18(20(23)26-3)13-5-4-6-16(13)27-19/h7-11H,4-6H2,1-3H3,(H,21,22)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUQJZFGGIVKCI-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of cyclopenta[b]thiophene derivatives, including methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and prostate (PC-3) cancer cells. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values that suggest promising efficacy compared to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Similar compounds within the class of cyclopenta[b]thiophenes have demonstrated anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds candidates for treating conditions such as asthma and allergic rhinitis. For instance, derivatives similar to this compound have been explored for their potential in reducing inflammation through inhibition of pro-inflammatory cytokines .

Other Potential Uses

The versatility of this compound extends beyond oncology and inflammation. Its unique chemical structure suggests potential applications in:

  • Antimicrobial Agents : Investigations into its efficacy against bacterial and fungal pathogens could reveal new therapeutic avenues.
  • Neuroprotective Agents : Given the emerging links between inflammation and neurodegenerative diseases, further exploration could position these compounds as neuroprotective agents.

Mechanism of Action

The mechanism of action of methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester and amide groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Cyclopenta[b]thiophene Derivatives

Compound Name / ID (Evidence) Substituents at Position 2 Core Structure Ester Group Molecular Formula Molecular Weight Key Properties/Activities
Target Compound () (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino Cyclopenta[b]thiophene Methyl C₂₁H₂₃NO₅S 401.48 High electron density from dimethoxy groups; potential CNS or enzyme-targeting activity (inference from structural analogs).
Ethyl 2-[(4-phenylbenzoyl)amino]-... () 4-phenylbenzoylamino Cyclopenta[b]thiophene Ethyl C₂₃H₂₁NO₃S 391.50 Bulky aromatic substituent may enhance π-π stacking; no reported bioactivity.
Ethyl 2-(3-phenylthioureido)-... () Phenylthioureido Cyclopenta[b]thiophene Ethyl C₁₇H₁₉N₂O₂S₂ 371.48 Antifungal and antibacterial activities documented ().
Methyl 2-[(diphenylacetyl)amino]-... () Diphenylacetylamino Cyclopenta[b]thiophene Methyl C₂₃H₂₁NO₃S 391.48 Hydrophobic diphenyl groups may reduce solubility; unconfirmed bioactivity.
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-... () 4-methoxy-4-oxobutanoylamino Cyclopenta[b]thiophene Ethyl C₁₅H₁₉NO₅S 325.38 Polar oxobutanoyl group could improve aqueous solubility.
Ethyl 2-amino-... () Amino Cyclopenta[b]thiophene Ethyl C₁₀H₁₃NO₂S 227.28 Precursor for functionalization; no bioactive substituents ().

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The thioureido group in and introduces sulfur, which enhances metal-binding capacity and antimicrobial efficacy .

Ester Group Influence :

  • Methyl esters () generally exhibit lower hydrolytic stability compared to ethyl esters (), impacting metabolic clearance and bioavailability .

Core Structure Variations :

  • Cyclopenta[b]thiophene (all compounds in the table) provides a rigid, planar scaffold for substituent alignment, whereas benzo[b]thiophene analogs (e.g., ) have extended aromaticity, altering electronic properties .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 2-aminothiophene precursor () with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, similar to methods in for thioureido derivatives .

Research Findings and Implications

  • Antimicrobial Potential: Thioureido derivatives () demonstrate that electron-withdrawing groups at position 2 enhance antimicrobial activity, a trait the target compound may share due to its conjugated enoyl system .
  • Structural Tunability: The cyclopenta[b]thiophene core allows diverse functionalization, as shown by ’s Knoevenagel condensation approach for introducing cyanoacrylamido groups .

Biological Activity

Methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26N2O5S
  • Molecular Weight : 402.51 g/mol
  • CAS Number : 161928-84-3
  • Structure : The compound features a cyclopentathiophene core with a methoxyphenyl group and an enoyl side chain.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of the cyclopentathiophene structure have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes .

3. Anti-inflammatory Effects

In vitro studies demonstrate that this compound can modulate inflammatory pathways. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in treating inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It could potentially act on various receptors involved in inflammation and immune response.

Study 1: Antioxidant Evaluation

A study conducted by Suwito et al. (2017) assessed the antioxidant capacity of structurally related compounds using DPPH and ABTS assays. Results indicated that the cyclopentathiophene derivatives exhibited significant radical scavenging activity, suggesting potential applications in oxidative stress management .

Study 2: Antimicrobial Screening

In a screening assay for antimicrobial activity against E. coli and S. aureus, this compound showed promising results with MIC values comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeMethodology UsedResults Summary
AntioxidantDPPH/ABTS AssaysSignificant radical scavenging activity observed
AntimicrobialMIC TestingEffective against E. coli and S. aureus
Anti-inflammatoryCytokine MeasurementReduced pro-inflammatory cytokine production

Q & A

Q. What are the standard synthetic routes for preparing methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

The compound is synthesized via a multi-step approach:

Core Thiophene Formation : Start with a cyclopenta[b]thiophene-3-carboxylate precursor (e.g., ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate).

Knoevenagel Condensation : React the amino-thiophene derivative with 3,4-dimethoxycinnamoyl chloride or a similar electrophile. This step typically uses toluene as a solvent with catalytic piperidine and acetic acid, heated under reflux for 5–6 hours to form the (E)-configured acrylamido group .

Purification : Recrystallize the product using ethanol or isopropyl alcohol to achieve >90% purity .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide groups, C=C stretch at ~1600 cm⁻¹) .
  • ¹H NMR : Peaks for methoxy groups (δ 3.8–4.0 ppm), cyclopenta[b]thiophene protons (δ 2.0–3.0 ppm), and the (E)-configured acrylamido doublet (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 430.12) .

Q. How can researchers ensure purity during synthesis?

  • Recrystallization : Use ethanol or methanol to remove unreacted starting materials .
  • Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients for challenging separations .
  • HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions during condensation .
  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU or pyridine) to reduce reaction time .
  • Temperature Control : Maintain 80–100°C during condensation to balance reaction rate and byproduct formation .

Q. What strategies resolve contradictions in spectral data or yields?

  • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm ambiguous proton assignments .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) by growing single crystals in ethanol/water mixtures .
  • Reaction Monitoring : Track intermediates via TLC or in-situ IR to identify incomplete steps .

Q. How can computational methods predict the compound’s reactivity or bioactivity?

  • DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Screen against targets like COX-2 or antioxidant enzymes to prioritize biological assays .

Q. What are the key considerations for evaluating biological activity?

  • Antioxidant Assays : Use DPPH radical scavenging or FRAP to quantify activity .
  • Anti-inflammatory Screening : Measure COX-1/COX-2 inhibition in vitro .
  • Dose-Response Studies : Test concentrations from 1–100 μM to establish IC₅₀ values .

Q. How do structural modifications impact bioactivity?

  • Methoxy Group Effects : Compare 3,4-dimethoxy substitution (enhanced electron-donating effects) vs. nitro or chloro groups (electron-withdrawing) on antioxidant potency .
  • Stereochemistry : The (E)-configuration of the acrylamido group is critical for planar conjugation and target binding .

Q. What safety protocols are essential for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood due to potential respiratory irritation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Q. How can researchers address stability issues during storage?

  • Storage Conditions : Keep at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation .
  • Stability Testing : Monitor degradation via HPLC every 3 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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